![molecular formula C10H11N3O3S B4280050 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4280050.png)
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole
Vue d'ensemble
Description
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, commonly referred to as PSB-603, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. PSB-603 was initially developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. However, recent studies have shown that PSB-603 can also modulate other cellular pathways, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
PSB-603 exerts its therapeutic effects by inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which is a negative regulator of insulin signaling. By inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, PSB-603 increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. Additionally, PSB-603 has been shown to modulate other cellular pathways, including the PI3K/Akt and MAPK/Erk pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a range of biochemical and physiological effects, including improved insulin sensitivity, glucose metabolism, and anti-inflammatory effects. Additionally, PSB-603 has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PSB-603 is its selectivity for 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which allows for targeted modulation of insulin signaling pathways. Additionally, PSB-603 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of PSB-603 is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of PSB-603. One area of interest is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of PSB-603 and its effects on cellular signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of PSB-603 in human subjects, particularly in the context of type 2 diabetes and other metabolic disorders.
Applications De Recherche Scientifique
PSB-603 has been extensively studied for its potential therapeutic benefits in various disease models. In particular, PSB-603 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. Additionally, PSB-603 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c14-17(15,13-6-1-2-7-13)9-5-3-4-8-10(9)12-16-11-8/h3-5H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOCBDRKLHNIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.